molecular formula C14H22N6O2S B2732630 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198363-93-6

1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2732630
CAS No.: 2198363-93-6
M. Wt: 338.43
InChI Key: CEVKMTGVQOYWKB-UHFFFAOYSA-N
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Description

1-{[1-Methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with two distinct functional groups:

  • A sulfonyl-linked 1-methyl-2-isopropylimidazole moiety at position 1.
  • A 1,2,3-triazol-2-yl group at position 2.

Crystallographic analysis of such compounds typically employs programs like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise determination of bond lengths, angles, and conformational preferences .

Properties

IUPAC Name

1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-12(5-9-19)20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVKMTGVQOYWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step reactions. The process often starts with the preparation of the imidazole and triazole intermediates, followed by their coupling under specific conditions. Common synthetic routes include:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and triazole functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing these moieties can inhibit the growth of various bacteria and fungi. The sulfonamide group further enhances their potential by improving solubility and bioavailability.

Anticancer Potential

The incorporation of triazole and imidazole rings in drug design has been linked to anticancer activity. Compounds similar to 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine have demonstrated cytotoxic effects against cancer cell lines in vitro. Studies employing quantitative structure–activity relationship (QSAR) analyses have suggested that modifications to the sulfonamide or piperidine components can yield compounds with enhanced anticancer efficacy.

Case Study 1: Antimicrobial Evaluation

A study published in Molecules reported the synthesis and evaluation of novel piperidine derivatives with imidazole and triazole groups. These compounds exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research highlighted in European Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The study demonstrated that modifications to the piperidine ring significantly influenced the cytotoxicity against various cancer cell lines, indicating the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the triazole ring can interact with various enzymes, inhibiting their activity . These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analog from

The compound {2-[2-(1H-Imidazol-1-yl)ethyl]-1-piperidinyl}{1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanone () shares a piperidine-triazole scaffold but differs in key aspects:

Feature Target Compound Compound
Linker Group Sulfonyl (-SO₂-) Methanone (-CO-)
Triazole Position 2H-1,2,3-triazol-2-yl 1H-1,2,3-triazol-4-yl
Substituents 1-Methyl-2-isopropylimidazole Trifluoromethyl benzyl + imidazole

Key Implications :

  • The triazol-2-yl group (vs. triazol-4-yl) alters the spatial orientation of the heterocycle, which may influence binding pocket interactions .

Patent Compounds from

EP 2 402 347 A1 () lists compounds with piperazine/piperidine cores and sulfonyl groups. For example, Compound 2 includes:

  • 4-Methylsulfonylpiperazine linked to a thieno[3,2-d]pyrimidine-indazole scaffold.
Feature Target Compound Patent Compound 2 (EP 234)
Core Structure Piperidine Piperazine
Sulfonyl Position Attached to imidazole Attached to piperazine
Heterocyclic Moieties Imidazole + triazole Indazole + thieno-pyrimidine

Key Implications :

  • The piperidine core (vs.
  • Thieno-pyrimidine in the patent compound introduces aromatic bulk, which may hinder blood-brain barrier penetration compared to the target’s smaller imidazole-triazole system .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s sulfonyl linkage may require specialized sulfonation conditions compared to the methanone or methylsulfonyl groups in analogs .
  • Binding Interactions : The triazol-2-yl group’s nitrogen orientation could favor interactions with polar residues in enzymatic active sites, a feature absent in triazol-4-yl derivatives .

Biological Activity

The compound 1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine , also known by its research designation GSK-2190514, has garnered attention for its potential biological activities, particularly as a cannabinoid receptor type 2 (CB2) agonist and its implications in antibacterial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H27N5O3SC_{18}H_{27}N_5O_3S, with a molecular weight of approximately 393.5 g/mol. The structure features a sulfonamide group linked to an imidazole and a piperidine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H27N5O3S
Molecular Weight393.5 g/mol
IUPAC Name1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine

The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes within biological systems:

  • CB2 Receptor Agonism : GSK-2190514 has been identified as a potential agonist for the CB2 receptor, which plays a significant role in modulating immune responses and has implications in pain management and anti-inflammatory activities.
  • Antibacterial Activity : The compound exhibits antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary research indicates that the compound may possess cytotoxic effects on cancer cell lines. For instance, it has shown activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Imidazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Sulfonylation : The imidazole is sulfonated using sulfonyl chlorides in the presence of bases like triethylamine.
  • Piperidine Formation : A nucleophilic substitution reaction introduces the piperidine moiety.
  • Triazole Coupling : The final step involves coupling with triazole derivatives to yield the target compound .

Antibacterial Activity

A study evaluating various derivatives found that modifications to the imidazole and piperidine rings significantly influenced antibacterial potency. Compounds similar to GSK-2190514 showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Anticancer Activity

Research has demonstrated that GSK-2190514 exhibits selective cytotoxicity towards human cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 = 6.2 μM
  • Breast Cancer (MCF-7) : Compounds derived from similar structures showed IC50 values ranging from 27.3 μM to 43.4 μM against MCF-7 cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Efficacy : A comparative analysis showed that GSK-2190514 had superior antibacterial activity compared to standard antibiotics against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent .
  • Cancer Cell Line Evaluation : In vitro studies indicated significant cytotoxic effects on multiple cancer cell lines, providing a foundation for further development in cancer therapeutics .

Q & A

Q. Key strategies :

  • Substituent variation : Modify the imidazole’s isopropyl group to ethyl or cyclopropyl to assess steric effects on target binding. Replace the triazole with tetrazole to study electronic impacts .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonding with kinase active sites) .
  • In vitro potency correlation : Compare IC₅₀ values across analogs to quantify substituent contributions. For example, bulkier groups at the imidazole 2-position may reduce potency due to steric hindrance .

Advanced: What mechanisms explain its potential enzyme inhibition?

Q. Proposed modes of action :

  • Competitive inhibition : The sulfonyl group mimics phosphate in ATP-binding pockets (e.g., kinases), confirmed via Lineweaver-Burk plots showing increased KmK_m with constant VmaxV_{max} .
  • Allosteric modulation : The triazole ring may bind distal hydrophobic pockets, inducing conformational changes. Fluorescence quenching assays (e.g., tryptophan emission shifts) validate this .
  • Metal chelation : Imidazole’s nitrogen atoms could coordinate Zn²⁺ in metalloproteases, tested via EDTA rescue experiments .

Advanced: How to address contradictions in biological activity data?

Q. Systematic troubleshooting :

  • Assay variability : Replicate experiments across labs using standardized protocols (e.g., ATP concentration in kinase assays). Statistical tools (e.g., ANOVA) identify outliers .
  • Impurity interference : Re-purify batches showing anomalous activity via preparative HPLC. Characterize impurities by LC-MS and retest .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited) to isolate genetic factors affecting response. For example, ABC transporter overexpression may reduce intracellular concentration .

Advanced: How to optimize reaction conditions for scale-up?

Q. Process chemistry considerations :

  • Solvent selection : Replace DMF with MeCN or EtOAc for easier recycling and lower toxicity. For example, sulfonation yields improve in MeCN due to better sulfonyl chloride stability .
  • Catalyst loading : Reduce CuAAC copper sulfate to 0.1 eq. with ascorbate as a reductant, minimizing metal contamination .
  • Continuous flow systems : Implement microreactors for exothermic steps (e.g., sulfonation) to enhance heat dissipation and reduce batch variability .

Advanced: What computational methods predict its bioavailability?

Q. In silico modeling :

  • ADMET prediction : Use SwissADME to estimate LogP (target <3), CYP450 inhibition, and BBB penetration. The triazole improves water solubility (clogP ~2.1), but sulfonyl groups may limit absorption .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., Desmond software) to assess diffusion rates. The compound’s rigid structure may reduce flexibility, slowing cellular uptake .
  • Docking with transport proteins : Model interactions with serum albumin (PDB 1AO6) to predict plasma protein binding, critical for dose optimization .

Advanced: How to resolve solubility challenges in biological assays?

Q. Formulation strategies :

  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
  • Salt formation : Convert the free base to hydrochloride salt via HCl gas titration in diethyl ether, improving solubility by 5–10 fold .
  • Nanoemulsions : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .

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